![molecular formula C17H22N2O2 B5812965 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)

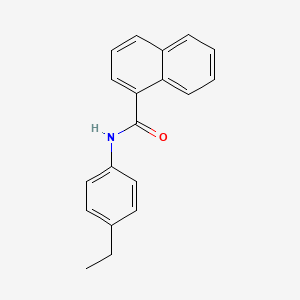

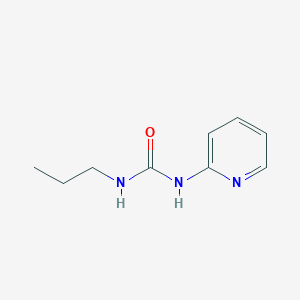

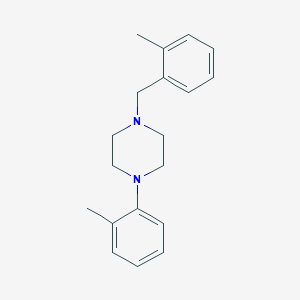

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by the introduction of the amide group .Molecular Structure Analysis

The molecular structure of this compound would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The hydroxy group would be attached to the 2-position of the quinoline, and the isopropylbutanamide group would be attached via a methylene bridge .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amide group could participate in hydrolysis or reduction reactions. The aromatic quinoline ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinoline derivatives are crystalline solids with a characteristic odor. They are typically soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoline derivatives have shown significant results in inhibiting tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Antioxidant Activity

Quinoline derivatives have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to our bodies and can lead to various diseases.

Anti-inflammatory Activity

Quinoline derivatives have shown anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimalarial Activity

Quinoline derivatives have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown potential in the treatment of SARS-CoV-2 . They can inhibit the replication of the virus, which can help in the treatment of COVID-19.

Antituberculosis Activity

Quinoline derivatives have been found to have antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis.

Synthetic Organic Chemistry

Quinoline and its derivatives are important compounds in synthetic organic chemistry . They are used in the synthesis of various other compounds.

Industrial Chemistry

Quinoline and its derivatives have a variety of applications in the field of industrial chemistry . They are used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-7-16(20)19(12(2)3)11-14-10-13-8-5-6-9-15(13)18-17(14)21/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJLZJXVPMIJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)